N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

CAS No.: 1421510-20-4

Cat. No.: VC6697659

Molecular Formula: C20H26N2O3S

Molecular Weight: 374.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421510-20-4 |

|---|---|

| Molecular Formula | C20H26N2O3S |

| Molecular Weight | 374.5 |

| IUPAC Name | N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

| Standard InChI | InChI=1S/C20H26N2O3S/c1-22(2)18-10-7-16(8-11-18)20(23)14-21-26(24,25)19-12-9-15-5-3-4-6-17(15)13-19/h7-13,20-21,23H,3-6,14H2,1-2H3 |

| Standard InChI Key | ULZCVDVCBHRHLE-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)O |

Introduction

Chemical Identity and Nomenclature

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name and standardized identifiers (Table 1).

Table 1: Key Identifiers of N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

The compound’s CAS registry number, 1421510-20-4, anchors its identity in chemical databases, though synonymic variations remain sparse . Its molecular formula, CHNOS, incorporates a sulfonamide (-SONH-) bridge linking the tetralin system to a hydroxyethyl-dimethylaminophenyl substituent.

Structural Characteristics

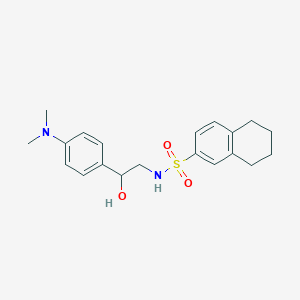

The molecule’s architecture combines a partially hydrogenated naphthalene core with a polar sulfonamide group and a tertiary amine-bearing aromatic substituent (Fig. 1).

Core Framework

The 5,6,7,8-tetrahydronaphthalene (tetralin) system provides a semi-rigid bicyclic scaffold, reducing conformational flexibility compared to fully aromatic naphthalene. The sulfonamide group at position 2 introduces hydrogen-bonding capacity and acidity (pKa ~10–11 for analogous sulfonamides) .

Substituent Analysis

The N-linked 2-(4-(dimethylamino)phenyl)-2-hydroxyethyl group introduces:

-

Hydrophilicity: Via the hydroxyl (-OH) and dimethylamino (-N(CH)) moieties.

-

Steric bulk: The dimethylamino phenyl group creates steric hindrance, potentially influencing receptor binding or solubility.

-

pH-dependent ionization: The dimethylamino group (pKa ~8–9) may protonate under physiological conditions, enhancing water solubility .

Structural analogs, such as N-(4-(dimethylamino)phenethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (PubChem CID 16890444), lack the hydroxyl group but share similar electronic profiles .

Synthesis and Manufacturing Considerations

While explicit synthetic routes for this compound are undocumented, its preparation likely follows established sulfonamide coupling methodologies:

General Sulfonamide Synthesis

-

Sulfonyl Chloride Formation: Chlorination of 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid using PCl or SOCl.

-

Amine Coupling: Reaction of the sulfonyl chloride with 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine under basic conditions (e.g., pyridine or NaHCO) .

Challenges:

-

Stability of the hydroxyl group during coupling may necessitate protective strategies (e.g., silylation).

-

Purification difficulties due to the compound’s polarity and potential for zwitterionic forms.

Physicochemical Properties

Experimental data on solubility, melting point, and stability remain unreported. Predictive models suggest:

Table 2: Predicted Physicochemical Properties

| Property | Prediction | Method/Model |

|---|---|---|

| LogP (Octanol-Water) | 2.8–3.5 | ChemAxon |

| Water Solubility | ~0.1–1 mg/mL (pH 7.4) | ALOGPS |

| pKa | 9.2 (Dimethylamino), 10.4 (Sulfonamide) | MarvinSketch |

These estimates align with structurally related sulfonamides but require empirical validation .

Current Research and Knowledge Gaps

Critical Unanswered Questions

-

Synthetic Accessibility: Optimal protective groups and coupling conditions.

-

Biological Activity: Screening against therapeutic targets (e.g., kinases, ion channels).

-

Toxicological Profile: Acute and chronic toxicity in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume